![molecular formula C22H25N5O5S B2411839 ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 953956-16-6](/img/structure/B2411839.png)
ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer potential due to its unique chemical structure. Researchers are investigating its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations are needed to elucidate its precise mechanisms and optimize its therapeutic efficacy .
Antimicrobial Activity
The thiazolo-pyridazinone scaffold in this compound contributes to its antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Researchers are exploring its potential as a novel antibiotic or antifungal agent .
Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound is being studied for its neuroprotective properties. Animal models have shown that it attenuates oxidative stress, reduces neuroinflammation, and enhances neuronal survival. Researchers are investigating its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
The acetyl-piperazine moiety contributes to anti-inflammatory effects. This compound inhibits pro-inflammatory cytokines and modulates immune responses. It may find applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Organic Light Emitting Diodes (OLEDs)
Interestingly, derivatives of this compound have been explored for their OLED properties. By modifying the substituents, researchers aim to enhance luminescence efficiency and color purity. These materials could be used in next-generation displays and lighting technologies .
Photovoltaic Applications
The electron-rich thiazolo-pyridazinone core makes this compound a potential candidate for organic solar cells (OSCs). Researchers are investigating its charge transport properties and stability. If successful, it could contribute to efficient and cost-effective solar energy conversion .
Electrochromic Devices
The compound’s redox-active nature suggests applications in electrochromic devices (ECDs). ECDs change color in response to an applied voltage, making them useful in smart windows, displays, and privacy glass. Researchers are optimizing its electrochromic performance .
Drug Delivery Systems
Due to its stable structure and solubility, this compound may serve as a drug carrier. Researchers are exploring its potential in targeted drug delivery systems, aiming to improve bioavailability and reduce side effects .
Propriétés
IUPAC Name |
ethyl 4-[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S/c1-4-32-22(30)26-11-9-25(10-12-26)17(28)13-27-21(29)19-20(33-14(2)23-19)18(24-27)15-5-7-16(31-3)8-6-15/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYLNUYULOREKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

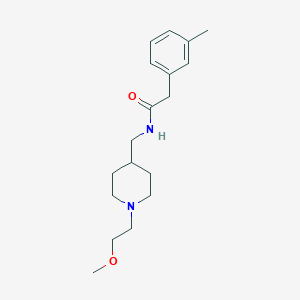
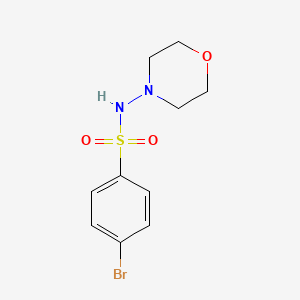
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
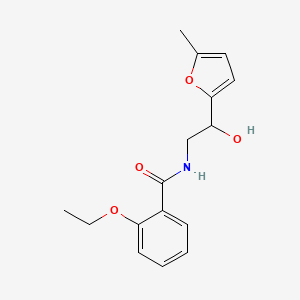
![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)

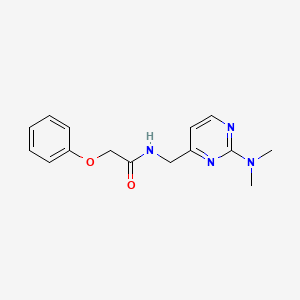
![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)
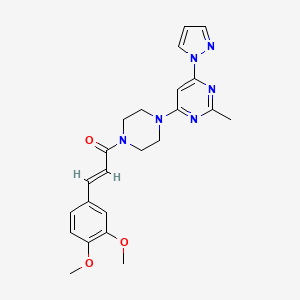

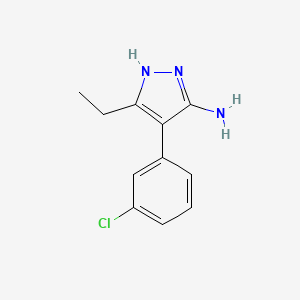
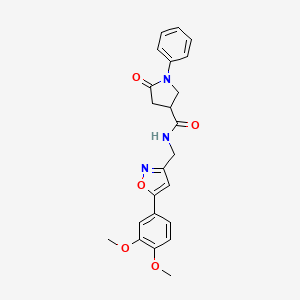
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)